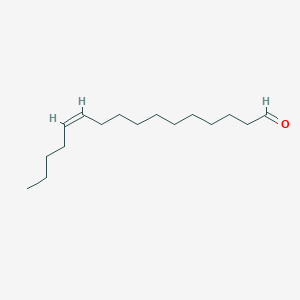

cis-11-Hexadecenal

説明

(Z)-11-Hexadecenal (Z11-16:Ald) is a long-chain aliphatic aldehyde (C₁₆H₃₀O) with a double bond at the 11th carbon in the Z (cis) configuration. It serves as a critical sex pheromone component in over 200 lepidopteran species, including major agricultural pests such as Helicoverpa armigera (cotton bollworm), Chilo suppressalis (rice stem borer), and Scirpophaga incertulas (yellow stem borer) . Its biosynthesis typically involves the desaturation of hexadecanoic acid (palmitic acid) at position 11, followed by reduction to the aldehyde . Analytical methods like gas chromatography-mass spectrometry (GC-MS) and bacterial bioluminescence assays have been optimized for its detection, with sensitivity limits as low as 0.019 mg/L .

特性

IUPAC Name |

(Z)-hexadec-11-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,16H,2-4,7-15H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTITFMUKRZZEE-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032303 | |

| Record name | (Z)-11-Hexadecenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53939-28-9 | |

| Record name | (Z)-11-Hexadecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53939-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053939289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hexadecenal, (11Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-11-Hexadecenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hexadec-11-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-HEXADECENAL, (11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/733PD1I6EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Preparation of Phosphonium Salt

Triphenylphosphine reacts with 11-bromohexadecene in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to form the phosphonium salt. Key conditions include:

-

Temperature: 60–70°C

-

Reaction Time: 12–16 hours

-

Yield: ~85% (estimated)

Wittig Reaction to Z-11-Hexadecenoic Acid

The phosphonium ylide, generated using sodium hydride (NaH), reacts with formaldehyde to yield Z-11-hexadecenoic acid. Stereochemical control is achieved through:

-

Solvent: Dry THF

-

Base: NaH (2.5 equiv)

-

Reaction Time: 4–6 hours

Reduction to Z-11-Hexadecenol

The carboxylic acid is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄):

Oxidation to Z-11-Hexadecenal

Final oxidation employs pyridinium chlorochromate (PCC) in dichloromethane:

Geometric Isomer Control via Catalytic Hydrogenation

A Japanese patent (JP5150233B2) outlines a method for achieving high Z-selectivity through partial hydrogenation of alkynes. This approach is critical for avoiding trans-contamination in pheromone formulations.

Alkyne Hydrogenation

11-Hexadecynoic acid undergoes catalytic hydrogenation using a Lindlar catalyst (Pb-poisoned Pd/C):

Sequential Functional Group Modification

The resulting Z-11-hexadecenoic acid is converted to the aldehyde via:

-

Esterification: Methyl ester formation using SOCl₂/MeOH

-

Reduction: LiAlH₄ to alcohol

-

Oxidation: PCC in CH₂Cl₂

Industrial-Scale Production Considerations

Raw Material Accessibility

The Wittig method prioritizes cost-effective precursors:

-

Phosphonium Salt Precursor: 11-Bromohexadecene (derived from palm oil derivatives)

-

Formaldehyde: Commodity chemical

Scalability Challenges

-

Phosphonium Salt Stability: Requires anhydrous conditions to prevent hydrolysis

-

Waste Management: Triphenylphosphine oxide byproduct necessitates recycling protocols

Comparative Analysis of Methods

Emerging Techniques and Innovations

Enzymatic Oxidation

Recent studies explore alcohol dehydrogenases for oxidizing Z-11-hexadecenol under mild conditions:

-

Enzyme: Candida antarctica lipase B

-

Solvent: Phosphate buffer (pH 7.0)

-

Yield: 80% (preliminary data)

Flow Chemistry Applications

Continuous-flow systems enhance reaction control in critical steps:

-

Wittig Ylide Formation: 10-minute residence time at 70°C

-

Oxidation: Packed-bed PCC reactors

化学反応の分析

Types of Reactions: (Z)-11-Hexadecenal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed:

Oxidation: (Z)-11-Hexadecenoic acid.

Reduction: (Z)-11-Hexadecenol.

Substitution: Various substituted alkenes and alcohols depending on the nucleophile used.

科学的研究の応用

Agricultural Applications

Pest Management:

(Z)-11-Hexadecenal serves as a key component in the development of pheromone traps for pest control. Its effectiveness in attracting male moths makes it invaluable for monitoring and managing populations of agricultural pests like the cotton bollworm (Helicoverpa zea) and the tobacco budworm (Helicoverpa armigera). The use of this compound in traps helps reduce reliance on chemical insecticides, promoting sustainable pest management practices.

Case Study:

A study demonstrated that synthetic formulations containing (Z)-11-Hexadecenal significantly increased the capture rates of male Helicoverpa armigera in traps, thereby aiding in population control strategies. This approach not only mitigates crop damage but also minimizes environmental impact by reducing pesticide usage .

Biopesticide Development:

The U.S. Environmental Protection Agency (EPA) has recognized (Z)-11-Hexadecenyl acetate, a derivative of (Z)-11-Hexadecenal, as a biopesticide for agricultural use. It is employed to disrupt mating patterns among pest populations, thereby lowering their reproductive success and ultimately reducing crop damage .

Ecological Research

Plant-Insect Interactions:

Research has shown that exposure to (Z)-11-Hexadecenal can alter plant defense mechanisms against herbivory. For instance, studies involving Brassica nigra indicated that exposure to this compound heightened susceptibility to herbivores like Plutella xylostella. The compound triggers early and late defense responses in plants, including changes in volatile emissions and increased production of reactive oxygen species (ROS) .

Case Study:

In controlled experiments, plants treated with (Z)-11-Hexadecenal exhibited increased leaf area consumption by caterpillars compared to untreated controls. This suggests that while (Z)-11-Hexadecenal functions as a pheromone for insects, it can also have unintended ecological consequences by influencing plant vulnerability to herbivory .

Chemical Biology

Olfactory Research:

(Z)-11-Hexadecenal is integral to studies on olfactory detection mechanisms in moths. Research has identified specific odorant-binding proteins (PBPs) that facilitate the detection of this pheromone. Understanding these interactions enhances our knowledge of sensory biology and could lead to innovations in pest management technologies .

Case Study:

Investigations into the olfactory systems of Helicoverpa armigera revealed that certain PBPs exhibit high affinity for (Z)-11-Hexadecenal, crucial for the moth's ability to locate mates. This research provides insights into how pheromones influence behavior and reproductive success in insects .

Synthesis and Chemical Properties

Biosynthesis Studies:

Recent studies have explored the biosynthetic pathways leading to the production of (Z)-11-Hexadecenal in moths. It has been found that females synthesize this compound rapidly from fatty acid precursors through de novo biosynthesis. Understanding these pathways is essential for developing synthetic pheromones for agricultural applications .

Summary Table of Applications

作用機序

The mechanism of action of (Z)-11-Hexadecenal involves its interaction with specific olfactory receptors in insects. When released into the environment, the compound binds to these receptors, triggering a series of neural responses that lead to mating behavior. The molecular targets include olfactory receptor neurons and associated signaling pathways that process the pheromone signal .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs

(Z)-11-Hexadecenal belongs to a class of unsaturated aldehydes with chain lengths of 12–18 carbons and 1–2 double bonds. Key structural analogs include:

- Double Bond Position : The position of the double bond (e.g., C9 vs. C11) dictates species specificity. For example, H. armigera uses (Z)-11-hexadecenal (98%) with trace (Z)-9-hexadecenal (2%), while H. assulta reverses this ratio (5:95) .

- Chain Length: Shorter chains (e.g., C₁₄ in (Z)-11-tetradecenal) are associated with species like the Eastern spruce budworm, where biosynthesis may involve de novo acetate pathways rather than fatty acid chain-shortening .

Functional Group Analogs

- Acetates vs. Aldehydes : In Plutella xylostella, (Z)-11-hexadecenyl acetate synergizes with the aldehyde form to optimize male attraction .

- Alcohols: (Z)-11-Hexadecenol enhances trap efficacy in H. virescens when added to aldehyde blends .

Species-Specific Ratios and Ecological Impact

Blend ratios of (Z)-11-hexadecenal with minor components are critical for reproductive isolation:

- Behavioral Sensitivity : Male Chilo partellus exhibit stronger electrophysiological responses to (Z)-11-hexadecenal than its (E)-isomer, emphasizing stereochemical specificity .

- Cross-Species Interference: Non-host plant volatiles (e.g., turpentine) can disrupt (Z)-11-hexadecenal communication in Plutella xylostella, reducing mating success .

生物活性

(Z)-11-Hexadecenal, a long-chain aldehyde with the chemical formula CHO, is primarily recognized as a key component of the sex pheromone in various moth species, particularly Helicoverpa armigera. Its biological activity extends beyond pheromonal signaling, influencing plant defense mechanisms and ecological interactions.

- Molecular Formula : CHO

- IUPAC Name : (Z)-hexadec-11-enal

- CAS Number : 112-85-6

Biological Roles

- Pheromonal Activity :

- Plant Defense Mechanisms :

Table 1: Effects of (Z)-11-Hexadecenal on Plant Responses

| Concentration (ppm) | Effect on Calcium Concentration | HO Production | Gene Expression Changes |

|---|---|---|---|

| 50 | Moderate Increase | Low | Minor |

| 100 | Significant Increase | High | Significant Increase |

Calcium Signaling

The increased intracellular calcium concentration is a critical signaling event following exposure to (Z)-11-Hexadecenal. This increase is associated with the activation of various downstream responses, including the production of ROS and the upregulation of ROS-scavenging enzymes such as catalase (CAT), superoxide dismutase (SOD), and peroxidase (POX) .

ROS Production

The compound has been shown to enhance HO production significantly, which plays a dual role in signaling and defense. Elevated levels of HO are often indicative of oxidative stress, which can trigger further defense mechanisms in plants .

Case Studies

-

Study on Brassica nigra :

- A study investigated the effects of (Z)-11-Hexadecenal on Brassica nigra under herbivore attack conditions. It was found that plants exposed to this compound exhibited altered volatile emissions and increased susceptibility to feeding by Plutella xylostella larvae, suggesting a complex interaction between pheromone signaling and plant defense .

-

Pheromone Binding Proteins :

- Research into the olfactory detection mechanisms revealed that specific odorant binding proteins (PBPs) in Helicoverpa armigera are crucial for recognizing (Z)-11-Hexadecenal. Functional assays indicated that PBPs exhibit varying affinities for this compound, impacting the sensitivity of moths to their pheromonal cues .

Ecological Implications

The dual role of (Z)-11-Hexadecenal as both a pheromone and an inducer of plant defenses highlights its ecological significance. While it facilitates mating in moths, it can also lead to increased herbivory on plants that respond defensively, illustrating the complex interactions within ecosystems where this compound is present.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。